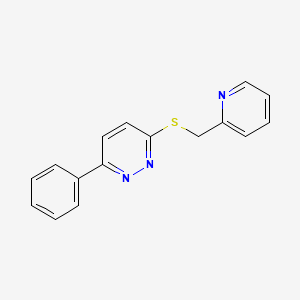

3-苯基-6-((吡啶-2-基甲基)硫)哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

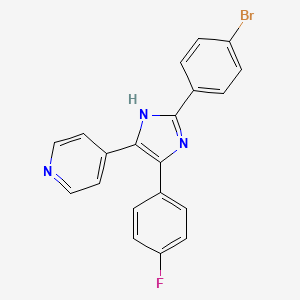

Pyridazine derivatives, which include compounds like the one you mentioned, are a class of organic compounds containing a pyridazine ring, a six-membered aromatic ring with two nitrogen atoms . They are known for their diverse pharmacological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves reactions such as the Suzuki-Miyaura cross-coupling of 2-pyridyl ammonium salts . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by a six-membered aromatic ring with two nitrogen atoms . The exact structure of “3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine” would include a phenyl group and a pyridin-2-ylmethylthio group attached to the pyridazine ring.Chemical Reactions Analysis

The chemical reactions involving pyridazine derivatives can be quite diverse, depending on the specific substituents attached to the pyridazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyridazine derivative would depend on its exact structure. In general, pyridazine derivatives are solid at room temperature .科学研究应用

Antiplatelet Activity

Pyridazine derivatives have been tested for their antiplatelet activity, which is crucial in preventing thrombosis. The inhibitory effect on platelet aggregation can be significantly dependent on the substituents present in the compound structure .

Molecular Recognition

The pyridazine heterocycle is known to play a role in molecular recognition processes, which are fundamental in drug discovery. The conformation of pyridazine derivatives can be influenced by non-bonded interactions, affecting their binding properties .

Antimicrobial and Antiviral Properties

Some pyridazine derivatives exhibit antimicrobial and antiviral properties, making them potential candidates for drug development in treating infections .

Antitumor and Antifibrotic Effects

Research has shown that certain pyridazine compounds possess antitumor and antifibrotic effects, which could be beneficial in cancer therapy and fibrosis treatment .

Functionalization for Drug Development

Pyridazine scaffolds can undergo selective functionalization to create pharmacologically active compounds. This process involves various synthetic approaches and is key to developing new drugs .

作用机制

Target of Action

Pyridazine derivatives have been shown to interact with a wide range of biological targets and physiological effects .

Mode of Action

Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .

Pharmacokinetics

Pyrimidine derivatives, a related class of compounds, have been extensively applied in therapeutic disciplines due to their high degree of structural diversity .

Result of Action

Pyridazine derivatives have been reported to possess a wide range of therapeutic properties, with diverse applications in medicinal chemistry and material science .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

安全和危害

未来方向

属性

IUPAC Name |

3-phenyl-6-(pyridin-2-ylmethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S/c1-2-6-13(7-3-1)15-9-10-16(19-18-15)20-12-14-8-4-5-11-17-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLNTSWRRHTYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2964009.png)

![2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2964014.png)

![3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2964018.png)

![3-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2964019.png)

![N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2964021.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2964022.png)

![N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide](/img/structure/B2964027.png)